molecular formula C16H17N3O3 B6386113 (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine CAS No. 1261996-58-0

(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine

Cat. No.: B6386113
CAS No.: 1261996-58-0
M. Wt: 299.32 g/mol
InChI Key: QRYZEXNYTRUFMM-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a phenyl group at position 5, which is further substituted with a piperidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of Hydroxyl Groups: The hydroxyl groups at positions 2 and 4 can be introduced through selective hydroxylation reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be attached through an amide formation reaction using piperidine and a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully chosen to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Pyrimidine: A heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

    Phenylpiperidine: A compound featuring a phenyl group attached to a piperidine ring.

Uniqueness

(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and piperidine-1-carbonyl groups on the pyrimidine ring allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-[4-(piperidine-1-carbonyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-14-13(10-17-16(22)18-14)11-4-6-12(7-5-11)15(21)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2,(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYZEXNYTRUFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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